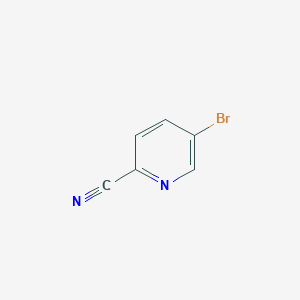
5-Bromo-2-Cyanopyridine
Numéro de catalogue B014956
Poids moléculaire: 183.01 g/mol
Clé InChI: DMSHUVBQFSNBBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07256203B2
Procedure details


Referring now to Scheme 3, a mixture of 2,5-dibromopyridine (20 mmol) and Cu(1)CN (20 mmol) in DMF (120 mL) was refluxed for 12 hr at 120° C. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (250 mL, 3 times). The solvent was evaporated and the precipitate purified (SiO2, hexanes/EtOAc 90:10). Yield 74%, mp 125–126° C. 1H nmr (DMSO-d6); δ 8.03 (d, J=8.1 Hz, 1H), 8.37 (dd, J=8.1, 2.1 Hz, 1H). 8.92 (d, J=2.1 Hz, 1H). 13C nmr; δ 152.2, 140.6, 131.1, 130.3, 125.1, 117.0.

[Compound]
Name
Cu(1)CN
Quantity
20 mmol
Type
reactant
Reaction Step One


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[CH3:9][N:10](C=O)C>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]#[N:10])=[N:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
[Compound]
|
Name
|
Cu(1)CN
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid which formed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate purified (SiO2, hexanes/EtOAc 90:10)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC(=NC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
